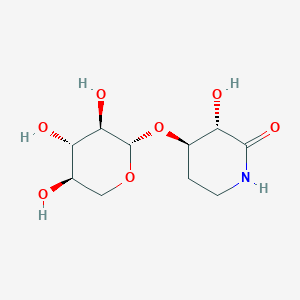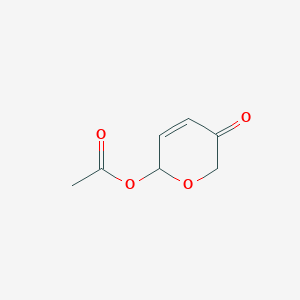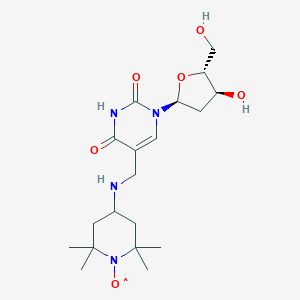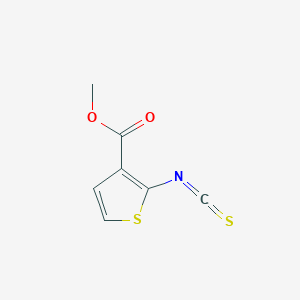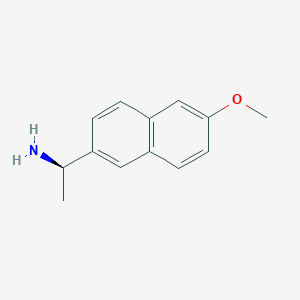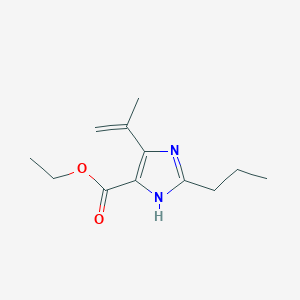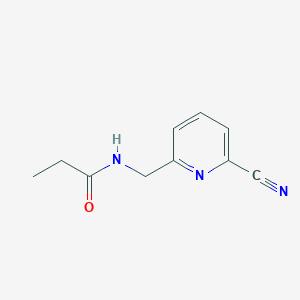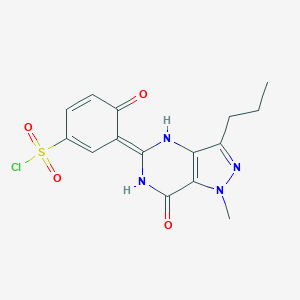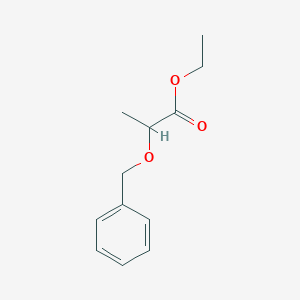
Arteannuin A
Overview
Description
Scientific Research Applications
Antimalarial Therapy
Artemisinin was first discovered for its potent antimalarial properties. It’s widely used as an effective drug against malaria, particularly in areas where resistance to other antimalarial drugs has developed .
Antitumor Activity
Subsequent studies have shown that artemisinin possesses antitumor functions. It can reduce cell propagation, inhibit angiogenesis, and induce apoptosis in cancer cells .
Antiarrhythmic Effects
Research has indicated that artemisinin may have antiarrhythmic effects, although the specific mechanisms and potential clinical applications are still under investigation .
Anti-fibrosis Properties
Artemisinin has been found to have anti-fibrosis activities, suggesting its potential use in treating diseases characterized by fibrotic processes .
Schistosomiasis Treatment
Beyond its antimalarial use, artemisinin shows activity against schistosomiasis , a parasitic disease caused by trematode flatworms .
Antiviral Applications
Recent studies have screened compounds including artemisinin derivatives for their anti-SARS-CoV-2 activity, indicating potential therapeutic applications against viruses .
Mechanism of Action
Target of Action
Arteannuin A, also known as Arteannuin B (ATB), is a sesquiterpene lactone found in the traditional Chinese medicine Artemisia annua . It primarily targets the ubiquitin-conjugating enzyme UBE2D3 and neprilysin (also known as CD10) . UBE2D3 is involved in the activation of NF-κB signaling, which is associated with many inflammatory disorders . Neprilysin is a common acute lymphoblastic leukemia antigen .
Mode of Action
Arteannuin A interacts with its targets to inhibit the activation of NF-κB signaling . It achieves this by inhibiting the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), which are required for NF-κB activation . This inhibition serves as a potential approach for alleviating inflammatory disorders .
Biochemical Pathways
The biochemical pathway of Arteannuin A involves the conversion of amorphadiene to artemisinic acid and dihydroartemisinic acid . The activation of NF-κB signaling requires the ubiquitination of RIP1 and NEMO . Therefore, the inhibition of this ubiquitination by Arteannuin A affects these pathways and their downstream effects .
Pharmacokinetics
Arteannuin A has very low solubility and a very short half-life . This makes it challenging for clinical use. The development of arteannuin a sustained-release microspheres has been shown to improve its bioavailability .
Result of Action
Arteannuin A effectively diminishes the generation of NO and PGE 2 by down-regulating iNOS and COX2 expression . It also decreases the mRNA expression and release of IL-1β, IL-6, and TNF-α in LPS-exposed RAW264.7 macrophages . The anti-inflammatory effect of Arteannuin A is further demonstrated in LPS-treated BMDMs and TNF-α-activated RAW264.7 cells .
Action Environment
The action, efficacy, and stability of Arteannuin A can be influenced by various environmental factors. For instance, the development of Arteannuin A sustained-release microspheres has been shown to improve its feasibility for clinical applications . .
Safety and Hazards
properties
IUPAC Name |
(1R,4R,7R,8S,12S)-7,11-dimethyl-2-oxatricyclo[6.3.1.04,12]dodec-10-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-7-3-6-10-11-9(7)5-4-8(2)12(11)15-13(10)14/h4,7,9-12H,3,5-6H2,1-2H3/t7-,9+,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAMURHMZFPMIP-BGOACCFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3C1CC=C(C3OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]3[C@H]1CC=C([C@@H]3OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arteannuin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





